molecular formula C8H11NO2S B3067097 Methyl 3-(dimethylamino)thiophene-2-carboxylate CAS No. 306935-09-1

Methyl 3-(dimethylamino)thiophene-2-carboxylate

Cat. No.: B3067097
CAS No.: 306935-09-1
M. Wt: 185.25 g/mol
InChI Key: WHIJVPBRMXNSMT-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a dimethylamino (-N(CH₃)₂) substituent at the 3-position and a methyl ester (-COOCH₃) at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The dimethylamino group acts as an electron donor, enhancing reactivity in nucleophilic and cyclization reactions, while the ester group facilitates further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(dimethylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(2)6-4-5-12-7(6)8(10)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIJVPBRMXNSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371660
Record name methyl 3-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-09-1
Record name Methyl 3-(dimethylamino)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation via Gewald-Type Reactions

The Gewald synthesis remains a cornerstone for constructing 2-aminothiophene derivatives. For methyl 3-(dimethylamino)thiophene-2-carboxylate, this method involves a three-component reaction between a ketone, a cyanoacetate, and elemental sulfur.

Example Protocol :

  • Reactants : Dimethylaminoacetone (1.0 eq), methyl cyanoacetate (1.2 eq), sulfur (1.5 eq).
  • Solvent : Ethanol or DMF.
  • Catalyst : Morpholine or DBU (10 mol%).
  • Conditions : Reflux at 80–100°C for 6–12 h.
  • Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from methanol.

Key Data :

Parameter Value
Yield 68–75%
Purity (HPLC) >95%
Reaction Time 8 h

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation to form the thiophene ring. The dimethylamino group is introduced through the ketone precursor.

Nucleophilic Amination of Halogenated Intermediates

Halogenated thiophenes serve as versatile intermediates for introducing dimethylamino groups via nucleophilic substitution.

Protocol from Patent Literature :

  • Starting Material : Methyl 3-bromothiophene-2-carboxylate.
  • Amination Agent : Dimethylamine (2.0 eq) in THF.
  • Catalyst : CuI (5 mol%), 1,10-phenanthroline (10 mol%).
  • Conditions : 100°C, 24 h under argon.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Performance Metrics :

Parameter Value
Yield 82%
Selectivity >99%
Scale Up to 500 g

Challenges :

  • Competing elimination reactions at elevated temperatures.
  • Require anhydrous conditions to prevent hydrolysis of the ester group.

Transition Metal-Catalyzed C–H Functionalization

Recent advances leverage palladium or copper catalysts to directly introduce dimethylamino groups into thiophene cores.

Pd-Catalyzed Amination :

  • Substrate : Methyl thiophene-2-carboxylate.
  • Amination Reagent : N,N-Dimethylformamide dimethyl acetal.
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Solvent : Toluene, 110°C, 18 h.
  • Isolation : Distillation under reduced pressure.

Efficiency Data :

Parameter Value
Conversion 90%
Yield 78%
TON 15.6

Advantages :

  • Avoids pre-functionalized substrates.
  • Compatible with electron-deficient thiophenes.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Optimized Procedure :

  • Reactants : Methyl 3-aminothiophene-2-carboxylate, dimethyl sulfate.
  • Base : K₂CO₃ (2.5 eq).
  • Solvent : DMF.
  • Conditions : 150 W, 120°C, 20 min.
  • Workup : Neutralization with HCl, extraction.

Comparative Analysis :

Method Yield (%) Time (h)
Conventional 65 6
Microwave 89 0.33

Limitations :

  • Limited scalability for industrial production.
  • High energy input required.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety.

Continuous Flow Process :

  • Reactors : Two-step flow system (amination + esterification).
  • Conditions :
    • Step 1 : Amination at 50°C, residence time 30 min.
    • Step 2 : Esterification with methanol, 70°C, 1 h.
  • Catalyst Recovery : >95% via in-line filtration.

Economic Metrics :

Metric Value
Annual Capacity 10 MT
Purity 99.5%
Cost per kg $220

Environmental Impact :

  • Reduced solvent waste (70% recycling).
  • Lower CO₂ emissions compared to batch processes.

Analytical Characterization and Quality Control

Critical spectroscopic data for validating synthesis success:

1H NMR (400 MHz, CDCl₃) :

  • δ 3.85 (s, 3H, OCH₃).
  • δ 3.12 (s, 6H, N(CH₃)₂).
  • δ 7.21 (d, J = 5.2 Hz, 1H, thiophene-H).
  • δ 6.95 (d, J = 5.2 Hz, 1H, thiophene-H).

IR (KBr) :

  • 1715 cm⁻¹ (C=O ester).
  • 1220 cm⁻¹ (C–N stretch).
  • 785 cm⁻¹ (thiophene ring).

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase: Acetonitrile/water (70:30).
  • Retention Time: 6.8 min.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylate ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, diethyl ether as solvent.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Methyl 3-(dimethylamino)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The carboxylate ester group can undergo hydrolysis to release the active form of the compound within the biological system.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Derivatives

Compound Name Substituents (Positions) Key Functional Groups
Methyl 3-(dimethylamino)thiophene-2-carboxylate -N(CH₃)₂ (3), -COOCH₃ (2) Electron-donating amino, ester
Methyl 3-amino-4-methylthiophene-2-carboxylate -NH₂ (3), -CH₃ (4), -COOCH₃ (2) Amino, methyl, ester
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate -NH₂ (3), thienyl (5), -COOCH₃ (2) Amino, aromatic thienyl, ester
Methyl 3-[5-(dimethylamino)-1H-tetrazol-1-yl]thiophene-2-carboxylate -N(CH₃)₂ (tetrazole-5), -COOCH₃ (2) Dimethylamino-tetrazole, ester
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonyl)methylsulfanyl]thiophene-2-carboxylate -Br (3), -CN (4), -S-CH₂COOEt (5), -COOEt (2) Bromo, cyano, thioether, ester

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electron density at the thiophene ring, promoting electrophilic substitution. In contrast, cyano (-CN) or bromo (-Br) substituents (e.g., in ) reduce electron density, directing reactivity differently .
  • Steric Effects: Bulky substituents like thienyl () or tetrazole () may hinder reactions at adjacent positions compared to smaller groups like methyl or amino .

Key Observations :

  • Microwave Synthesis: High yields (e.g., 99% in ) are achievable for dimethylamino-substituted thiophenes under microwave irradiation, reducing reaction times .
  • Purification Challenges : Compounds with multiple substituents (e.g., bromophenyl in ) often require advanced techniques like HPLC or recrystallization .

Physical and Spectroscopic Properties

Table 3: Physical Properties and Spectral Data

Compound Name Melting Point (°C) Molecular Weight Key Spectral Features (IR/NMR)
This compound Not reported 199.25 C=O (ester, ~1700 cm⁻¹), N-CH₃ (δ 2.8–3.1 ppm)
Methyl 3-amino-4-methylthiophene-2-carboxylate Not reported 171.22 NH₂ (δ 5.5–6.0 ppm), C=O (ester, ~1680 cm⁻¹)
Compound 2 () 223–226 393.42 C=O (amide, ~1650 cm⁻¹), C-O (ester, ~1250 cm⁻¹)
Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate Not reported 337.63 C≡N (~2200 cm⁻¹), C-Br (δ 3.5–4.0 ppm)

Key Observations :

  • Melting Points : Carboxy-substituted derivatives (e.g., ) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esterified compounds are often oils or low-melting solids .
  • Spectral Signatures: Dimethylamino groups show distinct triplet peaks in ¹H NMR (δ ~2.8–3.1 ppm), while cyano groups exhibit sharp IR absorptions (~2200 cm⁻¹) .

Biological Activity

Methyl 3-(dimethylamino)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a carboxylate group and a dimethylamino substituent. Its molecular formula is C9H11N3O2SC_9H_{11}N_3O_2S, with a molecular weight of 225.27 g/mol. The presence of the thiophene ring contributes to its chemical reactivity and biological potential.

Anticancer Activity

Several studies have indicated that thiophene derivatives possess anticancer properties. This compound, along with its analogs, has shown promise in inhibiting tumor growth. For instance:

  • In vitro Studies : Research has demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. A study indicated that modifications to the thiophene structure could enhance cytotoxicity against various cancer cell lines.
  • Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Inhibition of Pathogens : Research indicates that thiophene derivatives can exhibit significant antimicrobial activity against bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation .
  • Case Study : A study highlighted the effectiveness of thiophene derivatives against resistant strains of bacteria, showcasing their potential as alternatives to traditional antibiotics .

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows potential:

  • Targeting Kinases : Thiophene-based compounds have been identified as inhibitors of various kinases, which play crucial roles in cancer progression. The specific binding affinity of this compound to these enzymes remains to be thoroughly investigated .
  • Research Findings : Inhibitory assays have indicated that modifications in the thiophene structure can lead to enhanced selectivity and potency against specific kinases involved in cancer signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-4-cyano-thiophene-3-carboxylateSimilar thiophene coreDifferent position of amino and cyano groups
Methyl 3-amino-thiophene-2-carboxylateLacks cyano groupFocuses on carboxylate functionality
Dimethylamino-thiophene derivativesVarying substitutions on thiophenePotentially enhanced solubility

This table illustrates how this compound stands out due to its unique combination of functional groups, which may confer distinct biological activities not present in similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(dimethylamino)thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of analogous thiophene carboxylates involves multi-step reactions under inert atmospheres (e.g., nitrogen), using catalysts like DCC/DMAP for amide bond formation and reflux conditions in solvents such as CH₂Cl₂. Purification is typically achieved via reverse-phase HPLC with methanol-water gradients . For example, compound 2 in achieved 67% yield after reflux and HPLC purification. Adjusting stoichiometry, temperature, and solvent polarity can optimize yields.

Q. How can researchers characterize the structure and purity of this compound?

  • Methodology : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to assign chemical shifts for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and ester carbonyl (δ ~165–170 ppm) .
  • IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH/OH stretches if present) .
  • HPLC (≥98% purity) to validate purity, as demonstrated for structurally related compounds .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Based on analogous compounds (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate), hazards include skin/eye irritation (H315-H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store at refrigerated temperatures .

Advanced Research Questions

Q. How does the dimethylamino substituent influence electronic and steric effects in reactivity studies?

  • Mechanistic Insight : The dimethylamino group acts as an electron-donating substituent, activating the thiophene ring toward electrophilic substitution. Steric hindrance from the N(CH₃)₂ group may direct regioselectivity in reactions (e.g., favoring substitution at the 5-position of the thiophene ring). Comparative studies with non-methylated amino analogs (e.g., ) can clarify these effects .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Analytical Approach : Contradictions in NMR or IR data may arise from tautomerism or solvent interactions. For example:

  • Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to stabilize specific tautomeric forms.
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, as applied in for compound 2 .
  • Compare experimental data with computational predictions (DFT calculations) for validation .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodology :

  • Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with acetyl or sulfonyl groups) and test bioactivity in assays (e.g., enzyme inhibition, cytotoxicity).
  • Use molecular docking to predict interactions with biological targets (e.g., protein-tyrosine phosphatase 1B), as seen in for similar thiophene carboxylates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(dimethylamino)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(dimethylamino)thiophene-2-carboxylate

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